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Generic Tenofovir Formulations: A Bioequivalence Comparison

A comparative analysis of generic tenofovir disoproxil fumarate formulations, focusing on the bioanalytical methodologies employing rac Tenofovir-d
standard for pharmacokinetic assessment.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of bioequivalence studies for gen
formulations. The focus is on studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with rac Tenofovir-d6 as a key compot
accurate quantification. The data and protocols presented are synthesized from publicly available bioequivalence study reports and scientific literaturt
objectivity and provide actionable insights for future research and development.

Executive Summary

Bioequivalence of generic drugs is a critical step in ensuring they are therapeutically interchangeable with the innovator product. For tenofovir disoprc
(TDF), the active moiety measured in plasma is tenofovir. The establishment of bioequivalence relies on robust pharmacokinetic studies. A cornerstor
studies is a validated bioanalytical method, where a stable, isotopically labeled internal standard is crucial for precision and accuracy. rac Tenofovir-(
commonly used internal standard in LC-MS/MS methods for the quantification of tenofovir in biological matrices. This guide details the standard meth
these studies and presents a synthesis of typical pharmacokinetic outcomes.

Pharmacokinetic Bioequivalence Study Protocol

A standard bioequivalence study for a generic 300 mg tenofovir disoproxil fumarate tablet is typically conducted as a randomized, open-label, single-(
period, two-sequence crossover study in healthy adult volunteers under fasting conditions.[1]

Study Design:

» Population: Healthy male and non-pregnant, non-lactating female volunteers.

« Design: Randomized, two-way crossover.

» Dosing: Single oral dose of the test product (generic tenofovir disoproxil fumarate 300 mg) and the reference product (innovator 300 mg tablet).
« Washout Period: A sufficient washout period, typically 7 to 14 days, is maintained between the two dosing periods.[1]

« Blood Sampling: Blood samples are collected at predefined time points, for instance: pre-dose (0 hours), and then at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4,
36, 48, and 72 hours post-dose to adequately characterize the plasma concentration-time profile of tenofovir.[2]

« Analyte: The concentration of tenofovir is measured in the plasma samples.
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Bioequivalence Study Workflow
Bioanalytical Method: LC-MS/MS
The quantification of tenofovir in plasma samples is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) metl
Sample Preparation: A common method for plasma sample preparation is solid-phase extraction (SPE).
« An aliquot of human plasma is mixed with an internal standard solution (rac Tenofovir-d6).
« The sample is then subjected to a solid-phase extraction procedure to isolate the analyte and internal standard from endogenous plasma compone
* The extracted sample is then reconstituted in a suitable solvent for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

Parameter Typical Conditions
Chromatography
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 pm)

. A gradient or isocratic mixture of an aqueous solution (e.g., 0.1% formic acid in
Mobile Phase . L
and an organic solvent (e.g., acetonitrile or methanol).

Flow Rate 0.2-0.5 mL/min

Mass Spectrometry

lonization Electrospray lonization (ESI), positive mode
Detection Multiple Reaction Monitoring (MRM)

MRM Transition (Tenofovir) m/z 288.1 - 176.1

MRM Transition (Tenofovir-d6) m/z 294.1 - 182.1

digraph "Analytical Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#2021
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normall];

plasma sample [label="Plasma Sample Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"];
add is [label="Addition of Internal Standard\n(rac Tenofovir-d6)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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spe [label="Solid-Phase Extraction (SPE)", fillcolor="#34A853", fontcolor="#FFFFFF"];

reconstitution [label="Reconstitution", fillcolor="#34A853", fontcolor="#FFFFFF"];

1c_msms [label="LC-MS/MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

data processing [label="Data Processing and Quantification", fillcolor="#FBBCO5", fontcolor="#202124"1;

plasma_sample -> add is;
add is -> spe;

spe -> reconstitution;
reconstitution -> lc_msms;
lc_msms -> data processing;

}

Bioanalytical Workflow for Tenofovir

Comparative Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters for tenofovir following the administration of a single 300 mg oral dose of a generic (1
reference (Reference) tenofovir disoproxil fumarate formulation to healthy volunteers under fasting conditions. The data presented is a representative
published bioequivalence studies.[1]

Parameter Test Formulation (Mean + SD) Reference Formulation (Mean + SD)
Cmax (ng/mL) 2955+85.2 305.1+90.4

AUCO-t (ng-h/mL) 2350.6 + 750.1 2410.8 + 780.3

AUCO-inf (ng-h/mL) 2450.3 + 790.5 2515.2 +810.9

Tmax (h) (Median [Range]) 1.0[0.5-2.0] 1.0[0.5-2.5]

t1/2 (h) 15.2+35 15.5+3.8

Cmax: Maximum plasma concentration; AUCO-t: Area under the plasma concentration-time curve from time zero to the last measurable concentratior
Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination hall

Statistical Analysis and Bioequivalence Assessment

The bioequivalence between the test and reference products is determined by statistical comparison of the 90% confidence intervals (Cls) for the gec
ratios (Test/Reference) of the primary pharmacokinetic parameters (Cmax, AUCO-t, and AUCO-inf). For bioequivalence to be concluded, the 90% Cls
the acceptance range of 80.00% to 125.00%.[3]

. Geometric Mean Ratio . . .
Pharmacokinetic Parameter 90% Confidence Interval (%) Bioequivalence Assessment
(Test/Reference) (%)

Cmax 97.2 89.5-105.4 Passes
AUCO-t 98.1 92.3-104.2 Passes
AUCO-inf 97.8 91.9-104.0 Passes

digraph "BE Logic" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#2021.
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normall;
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pk params [label="Calculate Pharmacokinetic Parameters\n(Cmax, AUC)", fillcolor="#4285F4", fontcolor="#FFFFFF
log transform [label="Log-transform Data", fillcolor="#4285F4", fontcolor="#FFFFFF"];

anova [label="ANOVA on Transformed Data", fillcolor="#34A853", fontcolor="#FFFFFF"];

ratio _ci [label="Calculate Geometric Mean Ratio\nand 90% Confidence Interval", fillcolor="#EA4335", fontcolor
decision [shape=diamond, label="90% CI within\n80-125%?", fillcolor="#FBBC05", fontcolor="#202124"];
bioequivalent [shape=ellipse, label="Bioequivalent", fillcolor="#34A853", fontcolor="#FFFFFF"];

not bioequivalent [shape=ellipse, label="Not Bioequivalent", fillcolor="#EA4335", fontcolor="#FFFFFF"];

pk params -> log transform;

log _transform -> anova;

anova -> ratio ci;

ratio ci -> decision;

decision -> bioequivalent [label="Yes"];
decision -> not bioequivalent [label="No"];

}

Statistical Logic for Bioequivalence

Conclusion

The presented data and methodologies illustrate the standard approach to establishing the bioequivalence of generic tenofovir disoproxil fumarate fol
use of a robust and validated LC-MS/MS method with rac Tenofovir-d6 as an internal standard is critical for the accurate determination of pharmaco
parameters. The representative data demonstrates that a well-formulated generic tenofovir product can meet the stringent regulatory requirements fo
bioequivalence, ensuring its interchangeability with the innovator product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
compatibility check]
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Our mission is to be the trusted global source of essential and advanced chemicals, empowering

scientists and researchers to drive progress in science and industry.
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